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Compound of Interest

Compound Name: H-LEU-LEU-ALA-OH

Cat. No.: B1337366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties

of the tripeptide H-LEU-LEU-ALA-OH and its structurally related isomers, H-LEU-ALA-LEU-OH

and H-ALA-LEU-LEU-OH. The arrangement of amino acid residues in a peptide sequence can

significantly influence its three-dimensional structure and, consequently, its biological activity.

Understanding these subtle differences is crucial for applications in drug design and

development.

While a comprehensive experimental dataset directly comparing these three specific isomers is

not readily available in published literature, this guide synthesizes predicted data, findings from

closely related peptides, and established principles of peptide structural analysis to offer

valuable insights.

Physicochemical Properties
The primary structure of a peptide dictates its basic physicochemical properties. The following

table summarizes key computed properties for H-LEU-LEU-ALA-OH and its isomers. While

these values are identical due to the same amino acid composition, they form the foundation

for the more complex structural differences that arise from the sequence.
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Property
H-LEU-LEU-ALA-
OH

H-LEU-ALA-LEU-
OH

H-ALA-LEU-LEU-
OH

Molecular Formula C15H29N3O4 C15H29N3O4 C15H29N3O4

Molecular Weight 315.41 g/mol [1] 315.41 g/mol 315.41 g/mol

Exact Mass 315.215806 g/mol [1] 315.215806 g/mol 315.215806 g/mol

LogP (predicted) -2.0 -2.0 -2.0

Hydrogen Bond

Donors
4 4 4

Hydrogen Bond

Acceptors
5 5 5

Structural and Conformational Analysis
The sequence of amino acids in a peptide chain is a primary determinant of its secondary and

tertiary structure. The distinct positioning of leucine and alanine residues in H-LEU-LEU-ALA-
OH and its isomers is expected to result in different conformational preferences in both the

solid state and in solution.

Solid-State Conformation: Insights from X-ray
Crystallography
Direct experimental crystal structure data for H-LEU-LEU-ALA-OH is not publicly available.

However, the crystal structure of the closely related tripeptide, L-leucyl-L-leucyl-L-leucine (H-

LEU-LEU-LEU-OH), reveals a twisted β-sheet conformation. This provides a strong model for

the likely solid-state structure of tripeptides rich in leucine. In contrast, the crystal structure of

Gly-L-Ala-L-Leu (H-GLY-ALA-LEU-OH) demonstrates a near α-helical conformation, stabilized

by water molecules that bridge the N- and C-termini.[2] This highlights the significant impact of

amino acid substitution on the solid-state packing and conformation.

It can be inferred that H-LEU-LEU-ALA-OH, with its two adjacent bulky leucine residues, may

favor a β-sheet-like structure similar to H-LEU-LEU-LEU-OH. The isomers H-LEU-ALA-LEU-
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OH and H-ALA-LEU-LEU-OH, with alternating or separated leucine residues, might adopt

different packing arrangements, possibly incorporating turns or more extended structures.

Solution-State Conformation: Insights from NMR and CD
Spectroscopy
In solution, peptides are dynamic and can exist as an ensemble of conformations.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism

(CD) are powerful tools for characterizing these solution structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each proton

and carbon atom in a peptide is highly sensitive to the local conformation. Therefore, the NMR

spectra of the three isomers are expected to show distinct differences in chemical shifts,

particularly for the α-protons and backbone amide protons. While experimental data for all

three isomers is not available, predicted ¹H NMR chemical shifts for H-LEU-LEU-ALA-OH
suggest specific ranges for its protons. The coupling constants between amide and α-protons

(³J(HNHα)) are also indicative of the backbone dihedral angles (φ) and can provide information

about the secondary structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy in the far-UV region (190-250 nm) is

used to assess the secondary structure of peptides. The shape and magnitude of the CD

spectrum are characteristic of different conformations:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random Coil: A strong negative band below 200 nm.

For short, flexible peptides like these tripeptides, the CD spectrum often reflects an average of

multiple coexisting conformations, including β-turns and polyproline II (PPII) helices. Studies on

alanine-based tripeptides suggest a balance between extended β-strand and PPII-like

structures in aqueous solution. The different arrangements of the bulky, hydrophobic leucine

sidechains in the three isomers will likely alter this conformational equilibrium, leading to

distinguishable CD spectra.
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Experimental Workflows
The following diagrams illustrate the general workflows for the experimental techniques

discussed.

Comparative Structural Analysis Workflow

Peptide Synthesis & Purification
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Data Analysis & Comparison

Solid-Phase Peptide Synthesis

HPLC Purification

Mass Spectrometry (MS) NMR Spectroscopy Circular Dichroism (CD) X-ray Crystallography

Sequence Verification 3D Structure & Dynamics Secondary Structure Solid-State Structure
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A generalized workflow for the comparative structural analysis of tripeptides.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
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Objective: To determine the three-dimensional structure and conformational dynamics of the

tripeptides in solution.

Methodology:

Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable

solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and

get a preliminary overview of the resonances.

2D NMR Experiments:

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid

residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å),

providing distance restraints for structure calculation.

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within two

or three bonds of each other.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

protons and carbons, aiding in resonance assignment.

Data Processing and Analysis: Process the NMR data using appropriate software (e.g.,

TopSpin, NMRPipe). Assign all proton and carbon resonances.

Structure Calculation: Use the distance restraints from NOESY/ROESY spectra and dihedral

angle restraints derived from coupling constants to calculate a family of 3D structures using

software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content of the tripeptides in solution.

Methodology:
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Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM

phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the

range of 50-200 µM.

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-

260 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.

Measurement:

Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1

cm.

Record the CD spectrum of the peptide solution under the same conditions.

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

Data Analysis:

Subtract the baseline buffer spectrum from the peptide spectrum.

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

Analyze the resulting spectrum to estimate the secondary structure content using

deconvolution software.

Mass Spectrometry (MS) for Sequence Verification
Objective: To confirm the molecular weight and amino acid sequence of the tripeptides.

Methodology:

Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent (e.g., 50%

acetonitrile/0.1% formic acid).

High-Resolution Mass Spectrometry (HRMS): Infuse the sample into an electrospray

ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to obtain an

accurate mass measurement of the molecular ion ([M+H]⁺).
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Tandem Mass Spectrometry (MS/MS):

Isolate the molecular ion of the peptide in the mass spectrometer.

Fragment the isolated ion using collision-induced dissociation (CID) or a similar

fragmentation technique.

Acquire the MS/MS spectrum of the resulting fragment ions.

Data Analysis:

Analyze the MS/MS spectrum to identify the series of b- and y-ions.

The mass difference between consecutive ions in a series corresponds to the mass of a

specific amino acid residue, allowing for the de novo sequencing of the peptide.

X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of the tripeptides in the

solid state.

Methodology:

Crystallization:

Screen for crystallization conditions using various techniques (e.g., vapor diffusion, slow

evaporation) and a wide range of precipitants, buffers, and additives.

Optimize the conditions that yield single, diffraction-quality crystals.

Data Collection:

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solve the phase problem using direct methods or other suitable techniques.

Build an initial atomic model into the resulting electron density map.

Refine the model against the experimental data to obtain the final, high-resolution crystal

structure.

Influence of Sequence on Conformation

Influencing Factors

Resulting Conformations

Tripeptide Sequence
(e.g., Leu-Leu-Ala)

Intramolecular Interactions
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Click to download full resolution via product page

The interplay of factors determining the conformational landscape of a tripeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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